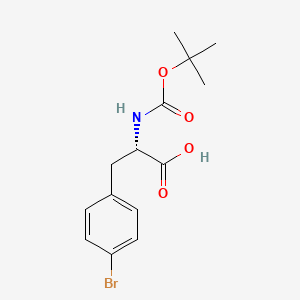

Boc-Phe(4-Br)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNOXUAEIPUJMK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62129-39-9 | |

| Record name | (2S)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Properties and Applications of Boc-Phe(4-Br)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Phe(4-Br)-OH, chemically known as N-(tert-butoxycarbonyl)-4-bromo-L-phenylalanine, is a halogenated amino acid derivative widely utilized as a critical building block in synthetic chemistry. Its unique structural features, particularly the presence of a bromine atom on the phenyl ring and the Boc protecting group, make it an invaluable tool in solid-phase peptide synthesis (SPPS), medicinal chemistry, and the development of novel therapeutic agents. The bromine moiety serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, and can modulate the pharmacological properties of peptides and peptidomimetics. This guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of this compound, detailed experimental protocols for its synthesis, and its applications in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] The incorporation of the bulky tert-butoxycarbonyl (Boc) group increases its solubility in common organic solvents used in peptide synthesis, while the bromine atom enhances its molecular weight and can influence crystal packing. Key identifying information and physical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid | [2] |

| Synonyms | Boc-4-bromo-L-phenylalanine, Boc-p-bromo-L-Phe-OH | [1] |

| CAS Number | 62129-39-9 | [3] |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [1] |

| Molecular Weight | 344.20 g/mol | [3] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 118-120 °C | |

| Solubility | Slightly soluble in water. Soluble in methanol, DMF, and DCM. | [4] |

| Optical Rotation | Data not publicly available. For the related Boc-Phe(4-I)-OH: [α]²⁰/D +22.5±3° (c=1 in ethyl acetate). | [5] |

Spectroscopic Data

Detailed experimental spectra for this compound are not consistently available in public databases. However, based on the known chemical structure and spectral data from analogous compounds such as Boc-L-phenylalanine and other 4-substituted derivatives, the expected characteristic spectroscopic features are outlined below. These values are estimations and should be confirmed by experimental analysis.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.9-5.1 (m, 1H, NH), ~4.3-4.5 (m, 1H, α-CH), ~2.9-3.2 (m, 2H, β-CH₂), ~1.4 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~174 (C=O, acid), ~155 (C=O, Boc), ~137 (Ar-C), ~132 (Ar-CH), ~131 (Ar-CH), ~121 (Ar-C-Br), ~80 (quaternary Boc C), ~55 (α-C), ~37 (β-C), ~28 (Boc CH₃) |

| FT-IR | (cm⁻¹): ~3300 (O-H, N-H stretch), ~2980 (C-H stretch, alkyl), ~1710 (C=O stretch, acid & carbamate), ~1500 (N-H bend), ~1160 (C-O stretch), ~1010 (C-Br stretch) |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₄H₁₇BrNO₄⁻: 342.03 |

Synthesis and Experimental Protocols

This compound is typically synthesized from its parent amino acid, 4-bromo-L-phenylalanine, through the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O).

General Synthesis Workflow

The synthesis involves the reaction of 4-bromo-L-phenylalanine with di-tert-butyl dicarbonate under basic conditions, followed by an acidic workup to isolate the final product.

Detailed Experimental Protocol

This protocol is adapted from a reliable procedure for the Boc-protection of L-phenylalanine and is suitable for the synthesis of this compound on a laboratory scale.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane (B91453) and water. Add triethylamine (B128534) (TEA) (1.1 eq) or an equivalent amount of aqueous sodium hydroxide (B78521) to achieve a clear solution with a basic pH.

-

Reaction: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in dioxane. Allow the reaction mixture to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

-

Acidic Workup: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by adding a cold aqueous solution of potassium hydrogen sulfate (B86663) (KHSO₄) or citric acid. The product will precipitate as a white solid or oil.

-

Extraction: Extract the acidified mixture with an organic solvent such as ethyl acetate (B1210297) (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Applications in Research and Drug Development

This compound is a cornerstone reagent in peptide chemistry and drug discovery, primarily due to the versatile properties of the bromine substituent and the reliability of the Boc protecting group.

-

Peptide Synthesis: It serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) for the creation of peptides with modified properties.[1] The Boc group provides robust protection of the N-terminus, which can be cleanly removed with mild acids like trifluoroacetic acid (TFA).

-

Drug Development: The 4-bromophenyl moiety is incorporated into peptide sequences to create novel drug candidates.[1] The bromine atom can increase the lipophilicity of a peptide, potentially enhancing its cell permeability and metabolic stability. It can also form halogen bonds with biological targets, leading to improved binding affinity and selectivity.[1]

-

Bioconjugation and Chemical Modification: The bromine atom provides a reactive site for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the attachment of fluorescent probes, imaging agents, or other functional molecules to the peptide.[1]

-

Neuroscience Research: Peptides containing halogenated phenylalanine residues are used to study neurotransmitter pathways and develop treatments for neurological disorders.[1]

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into a growing peptide chain using the Boc-SPPS methodology. The workflow illustrates how this building block is used to add a 4-bromo-phenylalanine residue to a peptide sequence.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as a combustible solid. Personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly versatile and valuable reagent for chemical and pharmaceutical research. Its well-defined properties and reactivity make it an essential component for the synthesis of complex peptides and the exploration of novel therapeutic agents. The ability to introduce a stable bromine atom into a peptide backbone opens up numerous possibilities for enhancing biological activity and for the site-specific attachment of functional moieties, solidifying its role in modern drug discovery and protein engineering.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. N-Boc-4-bromo-L-phenylalanine, 98% | Fisher Scientific [fishersci.ca]

- 5. Boc-Phe(4-I)-OH = 99.0 TLC 62129-44-6 [sigmaaldrich.com]

An In-depth Technical Guide to Boc-4-bromo-L-phenylalanine: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-4-bromo-L-phenylalanine (Boc-4-bromo-L-phenylalanine), a key building block in modern peptide synthesis and drug discovery. This document details its chemical properties, suppliers, and provides in-depth experimental protocols for its incorporation into peptides and subsequent chemical modifications.

Core Compound Information

Boc-4-bromo-L-phenylalanine is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the α-amine allows for controlled, stepwise elongation of peptide chains. The bromine atom on the phenyl ring serves as a versatile chemical handle for post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions.

Chemical Data Summary

| Property | Value |

| CAS Number | 62129-39-9 |

| Molecular Formula | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.2 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

Commercial Suppliers

A variety of chemical suppliers offer Boc-4-bromo-L-phenylalanine, ensuring its accessibility for research and development purposes. Notable suppliers include:

-

Chem-Impex: A well-established supplier of amino acids and derivatives.

-

Thermo Fisher Scientific (Alfa Aesar): A leading provider of research chemicals and reagents.

-

MilliporeSigma (Sigma-Aldrich): A global supplier of a broad range of chemical and life science products.

Researchers should consult individual supplier websites for the most current pricing and availability.

Key Applications in Research and Drug Development

The unique chemical features of Boc-4-bromo-L-phenylalanine make it a valuable tool in several areas of chemical biology and drug discovery:

-

Peptide Synthesis: It serves as a fundamental building block for the synthesis of peptides with unique structural and functional properties. The bromo-phenylalanine residue can introduce conformational constraints or act as a probe to study peptide-protein interactions.

-

Drug Discovery and Development: The bromine atom allows for the late-stage diversification of peptide scaffolds through cross-coupling reactions. This enables the rapid generation of libraries of analogues with modified properties, such as enhanced binding affinity, improved metabolic stability, or altered pharmacokinetic profiles.[1]

-

Bioconjugation: The reactive nature of the aryl bromide facilitates the attachment of various moieties, including fluorescent labels, imaging agents, or cytotoxic payloads for targeted drug delivery.

-

Protein Engineering: The incorporation of this non-canonical amino acid into proteins allows for the introduction of novel functionalities and the study of protein structure and function.

Experimental Protocols

The following protocols are detailed methodologies for the incorporation of Boc-4-bromo-L-phenylalanine into a peptide sequence via solid-phase peptide synthesis and a subsequent on-resin Suzuki-Miyaura cross-coupling reaction.

Solid-Phase Peptide Synthesis (SPPS) using Boc-4-bromo-L-phenylalanine

This protocol outlines the manual synthesis of a peptide on a Rink amide resin using a standard Boc/tBu strategy.

Materials:

-

Rink amide resin

-

Boc-protected amino acids (including Boc-4-bromo-L-phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Boc-protected amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIEA (8 equivalents) in DMF.

-

Add the activation mixture to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence, incorporating Boc-4-bromo-L-phenylalanine at the desired position.

-

Final Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Boc group.

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the modification of the 4-bromophenylalanine residue within the peptide while it is still attached to the solid support. This example uses a generic arylboronic acid.

Materials:

-

Peptide-resin containing a 4-bromophenylalanine residue

-

Arylboronic acid (e.g., phenylboronic acid)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

sSPhos (Sulfonated SPhos)

-

Potassium fluoride (B91410) (KF)

-

1,2-Dimethoxyethane (DME)

-

Ethanol

-

Water

Procedure:

-

Resin Preparation: Swell the peptide-resin in a mixture of DME/Ethanol/Water (9:9:2).

-

Reaction Setup:

-

In a microwave-safe vial, add the swollen peptide-resin.

-

Add the arylboronic acid (5 equivalents), Pd₂(dba)₃ (0.1 equivalents), sSPhos (0.4 equivalents), and KF (10 equivalents).

-

Seal the vial and degas the mixture by bubbling with argon for 15 minutes.

-

-

Microwave Reaction: Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.[1]

-

Washing: After the reaction, wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and catalyst.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify it using the procedures described in the SPPS protocol (steps 6 and 7).

Visualizing Workflows and Concepts

Experimental Workflow: Peptide Synthesis and On-Resin Modification

Caption: Workflow for the synthesis of a biaryl-containing peptide.

Conceptual Signaling Pathway: Targeting Protein-Protein Interactions

The following diagram illustrates a conceptual application where a stapled peptide, potentially synthesized using Boc-4-bromo-L-phenylalanine as a precursor for one of the cross-linking amino acids, is used to inhibit a signaling pathway by disrupting a key protein-protein interaction. This is a generalized representation and does not depict a pathway directly confirmed for a peptide containing 4-bromophenylalanine.

Caption: Inhibition of a signaling pathway by a stapled peptide.

This technical guide provides a foundational understanding of Boc-4-bromo-L-phenylalanine and its applications. For further in-depth information and specific applications, researchers are encouraged to consult the primary scientific literature.

References

A Technical Guide to the Solubility of Boc-Phe(4-Br)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH), a crucial building block in peptide synthesis and drug discovery. An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document collates available qualitative and quantitative solubility data, presents detailed experimental protocols for its determination, and outlines a logical workflow for assessing this critical physicochemical property.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For this compound, the molecular structure, characterized by the presence of a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, a polar carboxylic acid group, and a brominated aromatic ring, governs its solubility profile. The interplay of these functional groups results in a molecule with moderate polarity, influencing its dissolution in different organic solvents. The principle of "like dissolves like" is a key determinant of its solubility, where solvents with similar polarity to the solute are generally more effective at dissolving it.

Solubility Data of this compound and Related Compounds

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, qualitative assessments and data from suppliers provide valuable insights. To offer a more comprehensive perspective, this guide also presents quantitative solubility data for structurally similar Boc-protected amino acids, which can serve as a useful reference for solvent selection and experimental design.

Qualitative Solubility of this compound

The available information indicates a general solubility profile for this compound, as summarized in the table below.

| Solvent Classification | Solvent | Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble | |

| Chlorinated | Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble | |

| Ester | Ethyl Acetate | Soluble |

| Aqueous | Water | Slightly Soluble[1][2][3] |

This data is based on publicly available information and supplier specifications. "Soluble" indicates that the compound is known to dissolve in the solvent, but specific concentrations are not provided. "Slightly soluble" suggests limited dissolution.

Quantitative Solubility of Structurally Similar Boc-Protected Amino Acids

To provide a quantitative context, the following table presents solubility data for other relevant Boc-protected amino acids. These values can be used as an initial guide for estimating the solubility of this compound in similar solvent systems.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Boc-L-Phenylalanine | Methanol | 25 | ~15-20 |

| Ethanol | 25 | ~10-15 | |

| Isopropanol | 25 | ~5-10 | |

| Boc-L-Tyrosine | Methanol | Not Specified | Soluble |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |

Note: The quantitative data for Boc-L-Phenylalanine is estimated based on general knowledge and may vary. The solubility of Boc-L-Tyrosine is qualitatively described as "soluble" in the provided sources.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various stages of research and development. The following are detailed protocols for commonly used methods to determine the thermodynamic and kinetic solubility of compounds like this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.

Objective: To determine the saturation concentration of a compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification:

-

Using HPLC: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.

-

Using UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances, the concentration of the filtered solution can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the apparent solubility of a compound from a concentrated stock solution (typically in DMSO).

Objective: To rapidly assess the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous or organic solvent.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected organic solvent(s)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader with turbidity or nephelometry detection capabilities.

Procedure:

-

Compound Dispensing: Dispense a small volume of the this compound DMSO stock solution into the wells of a 96-well plate.

-

Solvent Addition: Add the selected organic solvent to the wells to achieve a range of final compound concentrations.

-

Incubation and Mixing: Mix the plate gently and incubate at a controlled temperature for a defined period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader. An increase in the signal indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is typically defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: Experimental Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended to experimentally determine the solubility in the specific solvent systems and conditions relevant to your research or development activities.

References

The Strategic Integration of 4-Bromophenylalanine in Advanced Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide scaffolds represents a powerful strategy in modern medicinal chemistry and chemical biology. Among these, 4-bromophenylalanine (4-Br-Phe) has emerged as a versatile and highly valuable building block. Its unique chemical properties enable a wide range of applications, from enhancing biological activity and stability to facilitating the creation of complex peptide architectures and probing intricate biological processes. This technical guide provides an in-depth exploration of the applications of 4-bromophenylalanine in peptide design, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.

Core Applications of 4-Bromophenylalanine in Peptide Engineering

The strategic placement of a bromine atom on the phenyl ring of phenylalanine introduces several key advantages for peptide design. These can be broadly categorized into three main areas: post-translational modification, modulation of biological activity, and biophysical probing.

A Handle for Post-Translational Chemical Modification

The bromine atom on the phenyl ring of 4-Br-Phe serves as a versatile reactive handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.[1][2] This allows for the site-specific introduction of a diverse array of chemical moieties onto the peptide backbone after its initial synthesis. This capability is instrumental in:

-

Creating Complex Peptidomimetics: The introduction of novel aromatic or aliphatic groups can be used to mimic or block specific protein-protein interactions.[1]

-

Labeling Peptides: Fluorophores, biotin (B1667282) tags, or other reporter molecules can be attached for use in diagnostic assays and imaging studies.[1]

-

Peptide Conjugation: The attachment of polyethylene (B3416737) glycol (PEG) or other polymers can improve the pharmacokinetic properties of therapeutic peptides.[1]

-

Peptide Stapling: Intramolecular cross-coupling reactions can be used to create cyclic or "stapled" peptides, which often exhibit enhanced stability and cell permeability.[3]

Modulation of Peptide Bioactivity and Stability

The introduction of the bulky and electronegative bromine atom can directly influence the biological and physical properties of a peptide. The steric and electronic effects of the bromo-substituent can lead to:

-

Enhanced Binding Affinity: The bromine atom can participate in favorable halogen bonding interactions within a receptor's binding pocket, leading to increased affinity and potency.[4]

-

Improved Pharmacokinetic Profiles: The modification can alter the peptide's susceptibility to proteolytic degradation, thereby extending its half-life in vivo.[1]

-

Altered Conformation: The presence of 4-Br-Phe can influence the local peptide conformation, potentially stabilizing a bioactive secondary structure such as an alpha-helix or beta-sheet.

A Tool for Biophysical and Structural Analysis

4-Bromophenylalanine can also be employed as a spectroscopic and photo-activatable probe to investigate peptide and protein structure and function:

-

Spectroscopic Probe: While not as commonly used as other probes, the bromine atom can serve as a heavy atom for X-ray crystallography, aiding in phase determination. Furthermore, alterations in the local environment of the bromophenyl ring can be detected by certain spectroscopic techniques.

-

Photocrosslinking Agent: Upon exposure to UV light, the carbon-bromine bond can be cleaved to generate a reactive phenyl radical. This radical can then form a covalent bond with nearby molecules, allowing for the identification of binding partners and the mapping of protein-protein interaction interfaces.[5][6]

Quantitative Data on the Impact of 4-Bromophenylalanine

The following tables summarize key quantitative data from studies utilizing 4-bromophenylalanine and related halogenated phenylalanines in peptide design.

Table 1: Palladium-Catalyzed Cross-Coupling Reaction Yields on Halogenated Phenylalanine-Containing Peptides

| Peptide/Amino Acid Derivative | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |

| Fmoc-4-bromophenylalanine | 4-acetamidophenyl-1-pinacolatoboron ester | PdCl2, Na2CO3 | THF/ethylene glycol (10:1), 66 °C | 81 | [7] |

| Nα-Boc-protected l-7-bromotryptophan | 4-carboxyphenylboronic acid | Pd-nanoparticles | Aqueous, aerobic, < 2 h | 86 (conversion) | [4] |

| Resin-bound 7-bromotryptophan peptide | 4-pinacolatoborono phenylalanine | Pd2(dba)3, sSPhos, KF | DME/EtOH/H2O (9:9:2), 120 °C, µwave, 30 min | Full conversion | [3] |

Table 2: Binding Affinities of Peptides Containing Modified Phenylalanine Analogues

| Peptide System | Ligand | Affinity (Kd) | Assay Method | Reference |

| Stapled axin CBD peptide (P4) | β-catenin | 29 nM | Not Specified | [3] |

| Peptide with 4-borono-phenylalanine (B) and l-DOPA (O) | Complementary peptide strand | 1.8 ± 0.4 μM | Isothermal Titration Calorimetry | [8] |

Detailed Experimental Protocols

This section provides standardized protocols for the key experimental procedures involving 4-bromophenylalanine in peptide design.

Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-4-Br-Phe-OH using the Fmoc/tBu strategy.[9][10][11]

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-4-Br-Phe-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Wash solutions: DMF, DCM

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using Fmoc-4-Br-Phe-OH at the desired position.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase HPLC.

Protocol for On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid to a resin-bound peptide containing 4-bromophenylalanine.[3][7]

Materials:

-

Peptide-resin containing 4-bromophenylalanine

-

Arylboronic acid (3-5 eq.)

-

Palladium catalyst: Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))

-

Ligand: sSPhos (sulfonated SPhos) or other suitable phosphine (B1218219) ligand

-

Base: K3PO4 or KF

-

Solvents: DME/EtOH/H2O (9:9:2) or DMF/water mixture

-

Microwave reactor or conventional heating setup

Procedure:

-

Resin Preparation: Swell the 4-Br-Phe-containing peptide-resin in the reaction solvent within a microwave vial or a suitable reaction vessel.

-

Reagent Addition: Add the arylboronic acid, palladium catalyst, ligand, and base to the resin suspension.

-

Reaction:

-

Microwave: Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.

-

Conventional Heating: Heat the reaction mixture at 80°C for 20 hours.

-

-

Washing: After the reaction is complete, wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove all traces of the catalyst and excess reagents.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol.

Protocol for UV Photocrosslinking of a 4-Bromophenylalanine-Containing Peptide to its Binding Partner

This protocol outlines a general procedure for identifying protein-protein interactions using a 4-Br-Phe-containing peptide as a photo-crosslinking probe.[5][6]

Materials:

-

Purified 4-Br-Phe-containing peptide

-

Purified potential binding partner protein (or cell lysate)

-

UV crosslinker (e.g., Spectrolinker XL-1000) with a 365 nm light source

-

Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

SDS-PAGE analysis equipment

-

Mass spectrometry equipment for protein identification

Procedure:

-

Sample Preparation: Mix the 4-Br-Phe peptide and the potential binding partner in the reaction buffer in a UV-transparent plate or tube.

-

UV Irradiation: Place the sample on ice and irradiate with 365 nm UV light for a specified period (e.g., 5-60 minutes). A no-UV control should be run in parallel.

-

Analysis of Crosslinking:

-

SDS-PAGE: Analyze the irradiated and control samples by SDS-PAGE. A successful crosslinking event will result in a new band at a higher molecular weight corresponding to the peptide-protein conjugate.

-

Mass Spectrometry: To identify the binding partner and the site of crosslinking, the high-molecular-weight band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.

-

Visualizing Workflows and Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the application of 4-bromophenylalanine in peptide design.

Experimental Workflow for Synthesis and Modification

References

- 1. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Dual Stimuli-Responsive Dynamic Covalent Peptide Tags: Toward Sequence-Controlled Release in Tumor-like Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. chem.uci.edu [chem.uci.edu]

- 11. luxembourg-bio.com [luxembourg-bio.com]

The Strategic Role of Boc-Phe(4-Br)-OH in Advancing Peptide Structure-Activity Relationship (SAR) Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide science, the use of unnatural amino acids is a cornerstone for optimizing the therapeutic potential of peptide-based candidates. Among these, N-α-tert-butyloxycarbonyl-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH) has emerged as a critical tool for elucidating Structure-Activity Relationships (SAR). The introduction of a bromine atom at the para position of the phenylalanine side chain offers a unique combination of steric and electronic properties that can profoundly influence a peptide's biological activity, metabolic stability, and receptor interaction. This technical guide provides a comprehensive overview of the role of this compound in SAR studies, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The Significance of 4-Bromophenylalanine in Peptide SAR

The incorporation of 4-bromophenylalanine into a peptide sequence serves multiple strategic purposes in SAR studies. The bromine atom is highly electronegative and possesses a significant van der Waals radius, which can introduce key modifications to the peptide's physicochemical properties.

Key Physicochemical Impact of 4-Bromophenylalanine:

-

Steric Bulk: The bromo substituent adds significant bulk to the phenyl ring, which can probe the steric tolerance of a receptor's binding pocket. This can lead to enhanced binding affinity and selectivity by promoting more favorable hydrophobic and van der Waals interactions.

-

Electronic Effects: The electron-withdrawing nature of bromine alters the electron density of the aromatic ring. This can influence cation-π or π-π stacking interactions with receptor residues, potentially modulating agonist or antagonist activity.

-

Hydrophobicity: Halogenation generally increases the hydrophobicity of the amino acid side chain. This can enhance membrane permeability and influence the peptide's pharmacokinetic profile.

-

Metabolic Stability: The carbon-bromine bond can increase resistance to enzymatic degradation at that position, prolonging the peptide's half-life in biological systems.

-

Chemical Handle: The bromine atom can serve as a versatile chemical handle for further modifications, such as cross-coupling reactions, allowing for the synthesis of more complex peptide analogs and peptidomimetics.[1]

Quantitative SAR Data: A Case Study of Dermorphin (B549996) Analogues

To illustrate the quantitative impact of incorporating 4-bromophenylalanine, we present data from a structure-activity relationship study of dermorphin analogues. Dermorphin is a potent and selective μ-opioid receptor agonist. In this study, various analogues were synthesized and their binding affinities for the μ (MOP) and δ (DOP) opioid receptors were determined.

Table 1: Opioid Receptor Binding Affinities of Dermorphin Analogues

| Compound | Sequence | MOP Receptor IC₅₀ (nM) | DOP Receptor IC₅₀ (nM) | MOP/DOP Selectivity |

| Dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | 0.34 ± 0.05 | 16.3 ± 2.1 | 48 |

| Analogue 1 | H-Tyr-D-Ala-Phe-Phe(4-Br) -NH₂ | 0.21 ± 0.03 | 1850 ± 250 | 8810 |

| Analogue 2 | H-Tyr-D-Ala-Phe-Gly-NH₂ | 1.2 ± 0.2 | 2500 ± 300 | 2083 |

Data presented is a representative compilation from published SAR studies of dermorphin analogues.

The data clearly demonstrates that the substitution of Glycine at position 4 with 4-bromophenylalanine (Analogue 1) results in a significant increase in both affinity for the μ-opioid receptor and, most notably, a dramatic enhancement of selectivity over the δ-opioid receptor when compared to both the native dermorphin and a truncated analogue (Analogue 2). This highlights the profound effect that the specific steric and electronic properties of the bromo-substituted phenylalanine can have on receptor interaction.

Experimental Protocols

The synthesis and evaluation of peptides containing this compound follow established methodologies in peptide chemistry and pharmacology. Below are detailed protocols for the key experimental phases.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine

This protocol outlines the manual synthesis of a generic tetrapeptide (e.g., Tyr-D-Ala-Phe-Phe(4-Br)-NH₂) using Boc chemistry on a rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

Boc-Tyr(tBu)-OH, Boc-D-Ala-OH, Boc-Phe-OH, this compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc-Deprotection (if starting with Fmoc-resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 20 minutes. Wash thoroughly with DMF.

-

First Amino Acid Coupling (this compound):

-

In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Boc-Deprotection:

-

Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

-

Treat with fresh 50% TFA in DCM for 25 minutes.

-

Wash with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

-

-

Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (2x). Wash with DMF (3x).

-

Subsequent Amino Acid Couplings: Repeat steps 3-5 for each subsequent amino acid (Boc-Phe-OH, Boc-D-Ala-OH, Boc-Tyr(tBu)-OH).

-

Final Boc-Deprotection: After the final coupling, perform the Boc-deprotection as described in step 4.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

Workflow for Boc-SPPS:

Opioid Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (IC₅₀ and Kᵢ) of the synthesized peptides.

Materials:

-

Membrane preparations from cells expressing the μ-opioid receptor (e.g., CHO-K1 cells)

-

Radioligand: [³H]-DAMGO (a selective μ-opioid agonist)

-

Unlabeled competitor peptides (dermorphin, analogues)

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

96-well plates and glass fiber filters

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and the radioligand ([³H]-DAMGO) at a fixed concentration (near its Kₔ).

-

Competition: Add increasing concentrations of the unlabeled competitor peptides to the wells.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow for Binding Assay:

Signaling Pathways and Functional Assays

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate downstream signaling cascades. The two primary pathways are G-protein activation and β-arrestin recruitment. The balance between these pathways can determine the therapeutic efficacy versus the side effects of an opioid ligand.

Mu-Opioid Receptor Signaling

The binding of an agonist like a dermorphin analogue to the μ-opioid receptor (MOR) triggers a conformational change in the receptor. This leads to the activation of heterotrimeric G-proteins (primarily Gᵢ/G₀), which in turn inhibit adenylyl cyclase, reducing intracellular cAMP levels, and modulate ion channels. Independently, the activated receptor can be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate separate signaling cascades.

Signaling Pathway of a μ-Opioid Receptor Agonist:

Functional Assays: G-Protein Activation and β-Arrestin Recruitment

To determine the functional consequences of 4-bromophenylalanine incorporation, assays measuring G-protein activation and β-arrestin recruitment are essential.

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins by the receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, which is indicative of receptor activation.

-

β-Arrestin Recruitment Assay: Commercially available assays, such as PathHunter® (DiscoverX), utilize enzyme fragment complementation. The receptor is tagged with a small enzyme fragment and β-arrestin with a larger fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

By comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of the 4-bromophenylalanine-containing peptide to the parent peptide in these two assays, researchers can determine if the modification introduces a bias towards either G-protein or β-arrestin signaling. This information is crucial for developing drugs with improved therapeutic profiles and reduced side effects.

Conclusion

This compound is a powerful and versatile building block in the strategic design and SAR exploration of novel peptide therapeutics. The introduction of a bromine atom at the para-position of the phenylalanine side chain provides a unique tool to probe and modulate the steric, electronic, and hydrophobic interactions between a peptide and its receptor. As demonstrated by the dermorphin case study, such modifications can lead to dramatic improvements in binding affinity and selectivity. The combination of solid-phase peptide synthesis with a suite of in vitro binding and functional assays allows for a comprehensive understanding of the structural determinants of a peptide's biological activity. This knowledge is paramount for the rational design of next-generation peptide drugs with enhanced efficacy and safety profiles.

References

The Strategic Incorporation of Halogenated Amino Acids in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into amino acids offers a powerful tool for modulating the biological and physicochemical properties of peptides. This guide provides a comprehensive overview of the core principles, methodologies, and applications of utilizing halogenated amino acids in peptide synthesis. By leveraging the unique properties of halogens, researchers can enhance peptide stability, binding affinity, and therapeutic potential.

Introduction: The Power of Halogenation

Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), can dramatically alter the characteristics of amino acid side chains and, consequently, the peptides into which they are incorporated.[1][2][3] These modifications can influence peptide folding, proteolytic stability, and receptor interactions.[1][2][3] The distinct electronegativity, size, and polarizability of each halogen provide a nuanced toolkit for peptide design. Fluorine, for instance, is often used to enhance metabolic stability and modulate conformation, while heavier halogens like iodine can introduce new binding interactions, such as halogen bonding.[4][5][6]

Methods for Incorporating Halogenated Amino Acids

The incorporation of halogenated amino acids into a peptide sequence can be achieved through several strategic approaches, each with its own advantages and considerations.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides and is well-suited for the incorporation of unnatural amino acids, including halogenated variants.[7][8][9][10][11] The two primary SPPS strategies, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), can both be adapted for this purpose.[8][12][13]

-

Fmoc/tBu Strategy: This is the most widely used method due to its milder deprotection conditions. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. For halogenated amino acids, the corresponding Fmoc-protected building blocks are commercially available or can be synthesized.[8][12]

-

Boc/Bzl Strategy: This strategy utilizes acid-labile Boc protecting groups for the N-terminus and benzyl-based protecting groups for the side chains. While less common now, it remains a viable option.[12][13][14]

Experimental Workflow for Fmoc-SPPS:

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Biosynthetic Incorporation

Leveraging the cell's translational machinery, halogenated amino acids can be incorporated into peptides and proteins. This is often achieved by using auxotrophic bacterial strains or by engineering aminoacyl-tRNA synthetases to recognize and activate the halogenated amino acid.[15][16] This method is particularly useful for producing larger halogenated peptides and proteins.[15]

Enzymatic Halogenation

Nature has evolved enzymes, known as halogenases, that can regioselectively halogenate specific amino acid residues, typically tryptophan or tyrosine, within a peptide or protein.[17][18][19][20][21] These enzymes offer a high degree of specificity and can be used for post-synthesis modification of peptides.[18][19][20] Engineered halogenases with altered substrate specificities are also being developed to expand the scope of this technique.[17][18][19][20]

Logical Relationship of Halogenation Strategies:

Caption: Overview of strategies for producing halogenated peptides.

Properties and Applications of Halogenated Peptides

The incorporation of halogenated amino acids can impart a range of desirable properties, leading to diverse applications in drug discovery and chemical biology.

| Property Enhanced by Halogenation | Halogen(s) Commonly Used | Application |

| Metabolic Stability/Proteolytic Resistance | Fluorine, Bromine | Increased in vivo half-life of peptide drugs.[1][2][3] |

| Binding Affinity and Specificity | All halogens | Improved potency and selectivity for therapeutic targets.[9][10][11][19][22][23] |

| Conformational Control | Fluorine, Chlorine, Bromine, Iodine | Stabilization of specific secondary structures (e.g., β-hairpins).[4][6][24] |

| Membrane Permeability | Fluorine, Chlorine | Enhanced cellular uptake of peptide-based therapeutics.[18][19] |

| Probing Molecular Interactions | Fluorine (¹⁹F NMR), Iodine (X-ray) | Structural biology and mechanistic studies.[1][5][7] |

| Antimicrobial Activity | Bromine, Chlorine | Development of novel antimicrobial peptides.[1][25][26] |

Experimental Protocols

Manual Fmoc Solid-Phase Peptide Synthesis of a Peptide Containing 3-Chlorotyrosine

This protocol provides a general guideline for the manual synthesis of a peptide incorporating a pre-chlorinated amino acid building block.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (standard and Fmoc-3-Cl-Tyr-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for at least 30 minutes.[8]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.[8]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[8]

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-3-Cl-Tyr-OH) and 3.9 equivalents of HCTU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling and washing, wash the resin with DCM.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Enzymatic Halogenation of a Tryptophan-Containing Peptide

This protocol outlines a general procedure for the in vitro halogenation of a peptide using a tryptophan halogenase.

Materials:

-

Tryptophan-containing peptide

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Sodium chloride or sodium bromide

-

Flavin adenine (B156593) dinucleotide (FAD)

-

NADH

-

Flavin reductase

-

Quenching solution (e.g., formic acid)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the peptide, NaCl or NaBr, FAD, NADH, flavin reductase, and buffer.

-

Initiation: Initiate the reaction by adding the tryptophan halogenase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-4 hours).

-

Quenching: Stop the reaction by adding a quenching solution.

-

Analysis: Analyze the reaction mixture by LC-MS to determine the extent of halogenation.

-

Purification: If necessary, purify the halogenated peptide using RP-HPLC.

Conclusion

The incorporation of halogenated amino acids into peptides is a versatile and powerful strategy for enhancing their therapeutic potential. By carefully selecting the halogen and the method of incorporation, researchers can fine-tune the properties of peptides to improve their stability, binding affinity, and cellular permeability. As our understanding of the subtle effects of halogenation continues to grow, so too will the applications of these unique building blocks in the development of next-generation peptide-based drugs and research tools.

References

- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel heavy-atom label for side-specific peptide iodination: synthesis, membrane incorporation and X-ray reflectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. connectsci.au [connectsci.au]

- 16. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. biorxiv.org [biorxiv.org]

- 21. Genome mining for the discovery of peptide halogenases and their biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Impact of Halogen Bonds on Protein-Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Boc-Phe(4-Br)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Boc-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH), a commonly used amino acid derivative in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a combustible solid. Key identifying and physical data are summarized below.

| Property | Value | Reference |

| Chemical Name | N-Boc-4-bromo-L-phenylalanine | [1] |

| Synonyms | Boc-4-bromo-L-phenylalanine | |

| CAS Number | 62129-39-9 | [1] |

| Molecular Formula | C14H18BrNO4 | [1][2] |

| Molecular Weight | 344.20 g/mol | [2] |

| Appearance | White to off-white powder/crystals | |

| Flash Point | Not applicable |

Hazard Identification and Classification

According to available safety data sheets, this compound is not classified as a hazardous substance under OSHA guidelines.[1] However, potential health effects may arise from exposure.

Potential Health Effects: [1]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

Signs and Symptoms of Exposure: Weakness and convulsions are potential signs and symptoms of exposure.[1][3]

Toxicological Data: No specific acute or chronic toxicity data is currently available for this compound.[1][3] Similarly, data on irritation, corrosion, sensitization, and carcinogenic, mutagenic, reproductive, or teratogenic effects are not available.[1][3]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure risk.

Engineering Controls:

-

Use in a well-ventilated area.[1]

-

Employ process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]

-

Provide appropriate exhaust ventilation where dust is formed.[1][3][4]

Personal Protective Equipment (PPE):

| PPE | Specification | Reference |

| Eye Protection | Eyeshields or safety goggles. | |

| Hand Protection | Protective gloves. | |

| Respiratory Protection | Type N95 (US) respirator or equivalent if dust is generated. |

Handling Procedures:

-

Wash hands thoroughly after handling and before eating, drinking, smoking, or using the lavatory.[1]

-

Immediately change contaminated clothing.[1]

Storage Conditions:

-

Storage Class: 11 - Combustible Solids.

Emergency Procedures and First Aid

In the event of exposure or a spill, follow these procedures.

First Aid Measures:

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [1] |

| Skin Contact | Wash off with soap and plenty of water. | [1] |

| Eye Contact | Flush eyes with water as a precaution. | [1] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [4] |

Spill and Leak Procedures:

-

Small Spill: Sweep up the material and place it in a suitable container for disposal according to local regulations.[1]

-

Large Spill: Shovel the material into suitable containers for disposal. Prevent the product from entering drains.[1]

-

Use personal protective equipment during cleanup.[1]

-

Avoid dust formation and breathing dust.[1]

-

Ensure adequate ventilation.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media:

-

Firefighter Protection: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[1]

Disposal Considerations

Dispose of waste in accordance with federal, state, and local environmental control regulations.[1][3] Contaminated packaging should be disposed of in the same manner as the product.[1][3]

Visualized Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Logical workflow for handling this compound.

References

Commercial Sources and Technical Guide for High-Purity Boc-Phe(4-Br)-OH

For researchers, scientists, and drug development professionals, securing high-purity reagents is paramount for the synthesis of novel peptides and complex molecular architectures. Boc-Phe(4-Br)-OH, or N-α-(tert-Butoxycarbonyl)-4-bromo-L-phenylalanine, is a critical building block in solid-phase peptide synthesis (SPPS). Its protected amino group allows for controlled, sequential addition to a peptide chain, while the bromo-substituted phenyl ring offers a versatile handle for post-synthetic modifications through cross-coupling reactions. This technical guide provides an in-depth overview of commercial sources for high-purity this compound, its physicochemical properties, and detailed experimental protocols for its application.

High-Purity this compound: Commercial Availability

A variety of chemical suppliers offer this compound and its D-enantiomer, Boc-D-Phe(4-Br)-OH. The tables below summarize the available quantitative data from prominent vendors to facilitate easy comparison for procurement.

Table 1: Commercial Sources and Properties of this compound

| Supplier | Catalog Number | Purity | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Sigma-Aldrich | Not specified | ≥98.0% | 62129-39-9 | 344.20 | 118-120 | Slightly soluble in water.[1] |

| Aapptec | UBF111 | Not specified | 62129-39-9 | 344.2 | Not specified | Not specified |

| Santa Cruz Biotechnology | sc-269873 | Not specified | 62129-39-9 | 344.20 | Not specified | Not specified |

| Fisher Scientific | H51969 | 98% | 62129-39-9 | 344.2 | 118-120 | Slightly soluble in water.[1] |

| Chem-Impex | 04886 | Not specified | 62129-39-9 | 344.2 | Not specified | Not specified |

| ChemBK | CB3397471 | Not specified | 62129-39-9 | 344.2 | 118 | Slightly soluble in water.[2] |

Table 2: Commercial Sources and Properties of Boc-D-Phe(4-Br)-OH

| Supplier | Catalog Number | Purity | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation |

| Sigma-Aldrich | Not specified | ≥98.0% (HPLC) | 79561-82-3 | 344.20 | Not specified | Not specified |

| Aapptec | UBF211 | Not specified | 79561-82-3 | 344.2 | Not specified | Not specified |

| Chem-Impex | 28169 | ≥99% (HPLC) | 79561-82-3 | 344.2 | 117-123 | [α]D20 = -13 ± 2º (c=1, in MeOH)[3] |

| Advanced ChemTech | Not specified | Not specified | 79561-82-3 | 344.2 | Not specified | Not specified |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The following section details a general yet comprehensive protocol for the incorporation of this compound into a growing peptide chain on a solid support.

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle for Incorporation of this compound

This protocol outlines the manual steps for the incorporation of a single this compound residue onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents:

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOAt)

-

Alternatively, a pre-formed active ester of this compound can be used.

-

-

Solvents:

-

Dichloromethane (DCM), analytical grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Isopropanol (IPA)

-

-

Deprotection reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

-

Neutralization reagent: 10% Diisopropylethylamine (DIEA) in DCM (v/v)

-

Solid-phase synthesis vessel with a frit for filtration

-

Shaker or wrist-action shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add the 50% TFA in DCM solution to the resin.

-

Shake for 1-2 minutes and drain.

-

Add a fresh portion of the 50% TFA in DCM solution and shake for 20-30 minutes.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin sequentially with DCM (3 times), IPA (2 times), and DCM (3 times). Perform a Kaiser test to confirm the presence of a free amine.

-

Neutralization:

-

Add the 10% DIEA in DCM solution to the resin and shake for 2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt (or HOAt) in a minimal amount of DMF.

-

Add this solution to the synthesis vessel containing the resin.

-

Add 3 equivalents of DCC (or DIC) in DCM to the vessel.

-

Shake the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking and re-test.

-

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin sequentially with DCM (3 times), IPA (2 times), and DCM (3 times).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DCM for 20 minutes.

-

Final Washing: Wash the resin with DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Post-Synthetic Modification via Suzuki Coupling

The bromine atom on the phenylalanine side chain serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce further molecular diversity.

Materials:

-

Peptide-resin containing a 4-bromophenylalanine residue

-

Aryl or vinyl boronic acid (10 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 equivalents)

-

Base (e.g., aqueous Na₂CO₃ solution)

-

Solvent (e.g., DMF or a mixture of DMF and water)

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen reaction solvent.

-

Reaction Setup: In the synthesis vessel, add the boronic acid, palladium catalyst, and base to the swollen resin.

-

Reaction: Heat the mixture at 60-80°C with gentle agitation for 12-24 hours.

-

Washing: After cooling to room temperature, wash the resin extensively with the reaction solvent, water, and DCM to remove excess reagents and byproducts.

-

Cleavage and Purification: Cleave the modified peptide from the resin using standard procedures (e.g., with HF or TFMSA for Boc-SPPS) and purify by HPLC.

Visualizations

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: Workflow for incorporation and modification of this compound.

Caption: Boc-SPPS cycle for a single amino acid addition.

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

This guide provides a foundational resource for researchers utilizing this compound. For specific applications and troubleshooting, consulting the primary literature and the technical support of the respective suppliers is recommended. The versatility of this reagent ensures its continued importance in the development of novel peptide-based therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Boc-Phe(4-Br)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of N-tert-butyloxycarbonyl-4-bromophenylalanine (Boc-Phe(4-Br)-OH) in solid-phase peptide synthesis (SPPS). This modified amino acid is a valuable building block for introducing a bromine handle into peptides, enabling further modifications such as cross-coupling reactions for the development of novel peptide-based therapeutics and research tools.

Introduction

This compound is an aromatic amino acid derivative commonly used in Boc-chemistry SPPS. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine is labile to moderately strong acids, such as trifluoroacetic acid (TFA), while the peptide is assembled on a solid support. The bromine atom on the phenyl ring is stable to the conditions of Boc-SPPS and can be utilized for post-synthetic modifications.

This document outlines the standard protocol for the incorporation of this compound into a growing peptide chain on a solid support, including resin preparation, deprotection, coupling, and final cleavage from the resin.

Materials and Reagents

-

Resin: Merrifield resin (chloromethylated polystyrene-divinylbenzene) is a standard choice for Boc-SPPS.

-

This compound

-

Solvents:

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Diisopropylethylamine (DIEA)

-

-

Deprotection Reagent:

-

Trifluoroacetic acid (TFA)

-

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Alternatively, other coupling reagents like HBTU or HATU can be used.

-

-

Neutralization Reagent:

-

10% (v/v) DIEA in DCM

-

-

Washing Solvents:

-

DCM

-

DMF

-

Isopropanol (IPA)

-

-

Cleavage Reagents:

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

-